4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline
Overview
Description
4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline is a synthetic compound with the molecular formula C16H15F3N2 . It has a molecular weight of 292.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to an aniline group via a carbon atom . The quinoline ring is further substituted with a trifluoromethyl group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 425.7±45.0 °C . The compound has a predicted density of 1.285±0.06 g/cm3 . The pKa value is predicted to be 3.98±0.10 .Scientific Research Applications
Synthetic Chemistry : This compound plays a crucial role in synthetic chemistry. For instance, Marull and Schlosser (2003) described its use in the acid-catalyzed cyclization-condensation, yielding 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further modified for different purposes (Marull & Schlosser, 2003). Similarly, Gong and Kato (2004) demonstrated its role in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).
Pharmaceutical Research : This chemical is a crucial precursor in the development of potential pharmaceuticals. Letellier et al. (2008) explored its use in synthesizing inhibitors for the Rho-kinase enzyme, which is significant in arterial hypertension (Letellier et al., 2008).
Development of Antibacterial and Antituberculosis Agents : Eswaran et al. (2010) synthesized new series of quinoline derivatives starting from 2-trifluoromethyl aniline, showing promising antibacterial and antituberculosis activities (Eswaran et al., 2010).
Material Science : In the field of material science, Michelini et al. (2019) discussed the synthesis and analysis of novel quinolinone structures, highlighting their utility as building blocks in various applications, including medicine and engineering (Michelini et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-yl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)13-10-12(20)7-8-15(13)21-9-3-5-11-4-1-2-6-14(11)21/h1-2,4,6-8,10H,3,5,9,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWFERHRFFYMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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